molecular formula C14H27NO3S B100045 S-(2-acetamidoethyl) 3-hydroxydecanethioate CAS No. 15469-78-0

S-(2-acetamidoethyl) 3-hydroxydecanethioate

Cat. No. B100045
CAS RN: 15469-78-0
M. Wt: 289.44 g/mol
InChI Key: AKKZYNFGIOAWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-acetamidoethyl) 3-hydroxydecanethioate, also known as AEDH, is a thiol-reactive compound that has gained significant attention in scientific research. It is a synthetic compound that has shown potential in various applications, such as in the pharmaceutical industry, biochemistry, and biotechnology.

Scientific Research Applications

S-(2-acetamidoethyl) 3-hydroxydecanethioate has been extensively studied for its potential applications in scientific research. It has been used as a thiol-reactive probe to detect and quantify thiol-containing proteins in biological samples. S-(2-acetamidoethyl) 3-hydroxydecanethioate has also been used to study the redox regulation of proteins and the role of thiol groups in protein function. Additionally, S-(2-acetamidoethyl) 3-hydroxydecanethioate has been used as a crosslinking agent to study protein-protein interactions.

Mechanism Of Action

S-(2-acetamidoethyl) 3-hydroxydecanethioate reacts with thiol groups on proteins, forming a covalent bond between the thiol group and the S-(2-acetamidoethyl) 3-hydroxydecanethioate molecule. This reaction can lead to changes in protein structure and function, which can be studied to gain insight into the role of thiol groups in protein function and regulation.

Biochemical And Physiological Effects

S-(2-acetamidoethyl) 3-hydroxydecanethioate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. S-(2-acetamidoethyl) 3-hydroxydecanethioate has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

S-(2-acetamidoethyl) 3-hydroxydecanethioate has several advantages for use in lab experiments. It is a highly specific thiol-reactive compound that can be used to selectively target thiol-containing proteins. S-(2-acetamidoethyl) 3-hydroxydecanethioate is also stable and can be easily synthesized in large quantities. However, S-(2-acetamidoethyl) 3-hydroxydecanethioate has some limitations, including the potential for non-specific reactions with other amino acids and the need for careful optimization of reaction conditions.

Future Directions

There are several future directions for research on S-(2-acetamidoethyl) 3-hydroxydecanethioate. One area of interest is the development of new methods for the detection and quantification of thiol-containing proteins using S-(2-acetamidoethyl) 3-hydroxydecanethioate. Additionally, S-(2-acetamidoethyl) 3-hydroxydecanethioate could be used to study the redox regulation of proteins in vivo. Finally, S-(2-acetamidoethyl) 3-hydroxydecanethioate could be used as a tool for the development of new therapeutics that target thiol-containing proteins.
Conclusion:
In conclusion, S-(2-acetamidoethyl) 3-hydroxydecanethioate is a thiol-reactive compound that has shown significant potential in scientific research. Its synthesis method has been optimized to provide high yields of S-(2-acetamidoethyl) 3-hydroxydecanethioate with minimal impurities. S-(2-acetamidoethyl) 3-hydroxydecanethioate has been extensively studied for its potential applications in scientific research, including as a thiol-reactive probe, a crosslinking agent, and an inhibitor of enzyme activity. S-(2-acetamidoethyl) 3-hydroxydecanethioate has several advantages for use in lab experiments, including its specificity and stability, but also has some limitations. Future research directions for S-(2-acetamidoethyl) 3-hydroxydecanethioate include the development of new methods for the detection and quantification of thiol-containing proteins and the use of S-(2-acetamidoethyl) 3-hydroxydecanethioate as a tool for the development of new therapeutics.

Synthesis Methods

S-(2-acetamidoethyl) 3-hydroxydecanethioate can be synthesized by reacting 3-mercapto-1-propanol with 3-chloropropionic acid in the presence of triethylamine. The resulting product is then reacted with N-acetyl ethylenediamine to yield S-(2-acetamidoethyl) 3-hydroxydecanethioate. The synthesis method has been optimized to provide high yields of S-(2-acetamidoethyl) 3-hydroxydecanethioate with minimal impurities.

properties

CAS RN

15469-78-0

Product Name

S-(2-acetamidoethyl) 3-hydroxydecanethioate

Molecular Formula

C14H27NO3S

Molecular Weight

289.44 g/mol

IUPAC Name

S-(2-acetamidoethyl) 3-hydroxydecanethioate

InChI

InChI=1S/C14H27NO3S/c1-3-4-5-6-7-8-13(17)11-14(18)19-10-9-15-12(2)16/h13,17H,3-11H2,1-2H3,(H,15,16)

InChI Key

AKKZYNFGIOAWKB-UHFFFAOYSA-N

SMILES

CCCCCCCC(CC(=O)SCCNC(=O)C)O

Canonical SMILES

CCCCCCCC(CC(=O)SCCNC(=O)C)O

synonyms

3-hydroxydecanoic acid N-acetylcysteamine thioester
3-hydroxydecanoic acid N-acetylcysteamine thioester, (+-)-isomer
3-hydroxydecanoic acid N-acetylcysteamine thioester, (R)-isomer
3-OHDA-NACS

Origin of Product

United States

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